Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate
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Overview
Description
Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the diketopyrrolopyrrole (DPP) family, which is renowned for its stability and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate typically involves the reaction of diethyl succinate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl groups to protect the carboxylate functionalities during the reaction process . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP): Known for its use in organic electronics and similar structural properties.
Di-tert-butyl 2,2′-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate (TDPPA): Another compound in the DPP family with applications in advanced materials.
Uniqueness
Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate stands out due to its specific tert-butyl protection, which enhances its stability and makes it a versatile intermediate for further chemical modifications .
Biological Activity
Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate is a complex organic compound with the molecular formula C16H26N2O4 and a molecular weight of 310.39 g/mol. This compound features a bicyclic structure that includes both pyrrole and pyrrolo rings, contributing to its unique chemical properties and potential biological activities. It is classified as a pro-drug, necessitating metabolic activation within the body to exert its therapeutic effects.
Structural Characteristics
The compound's structure is characterized by:
- Bicyclic Framework : Incorporates pyrrole and pyrrolo groups.
- Carboxylate Functionalities : Present in its dicarboxylate form, which may influence its biological interactions.
- Tert-butyl Groups : These groups serve to enhance solubility and stability.
Research indicates that this compound interacts with various biological targets. Its mechanism of action may involve:
- Enzyme Inhibition : Potentially inhibiting specific enzymes that are crucial for cellular functions.
- Receptor Interaction : Engaging with cellular receptors to modulate physiological responses.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Similar compounds in the pyrrole family have shown efficacy against various pathogens:
- Gram-positive Bacteria : Research has indicated potential effectiveness against strains such as Staphylococcus aureus and Mycobacterium smegmatis.
- Minimum Inhibitory Concentrations (MIC) : For related pyrrole compounds, MIC values have been reported as low as 0.5 μg/mL against certain bacteria .
Case Studies and Research Findings
- Study on Antibacterial Activity :
- Antitumor Activity :
- Another research avenue explored the anticancer potential of pyrrole derivatives. Compounds similar to this compound showed promise in inhibiting tumor cell proliferation in vitro.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to other related compounds:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
This compound | 1894988-79-4 | - | Unique bicyclic structure with dicarboxylate groups |
Tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate | 85838-94-4 | 0.90 | Contains a pyridine ring instead of pyrrole |
Tert-butyl (4-aminobut-2-en-1-yl)carbamate | 1807939-98-5 | 0.87 | Features an amino group |
Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate | 55750-49-7 | 0.77 | Contains dioxo functionalities |
The structural uniqueness of di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole allows it to exhibit distinct chemical reactivity and biological properties compared to these similar compounds.
Properties
IUPAC Name |
ditert-butyl 1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-15(2,3)21-13(19)17-7-11-9-18(10-12(11)8-17)14(20)22-16(4,5)6/h7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGCMDQCAJYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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